molecular formula C8H6BrFO2 B1598201 2-Bromo-4-fluorophenyl acetate CAS No. 480439-44-9

2-Bromo-4-fluorophenyl acetate

Cat. No.: B1598201
CAS No.: 480439-44-9
M. Wt: 233.03 g/mol
InChI Key: CJIWSSICZXCQSS-UHFFFAOYSA-N
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Description

2-Bromo-4-fluorophenyl acetate is an organic compound with the molecular formula C8H6BrFO2. It is a derivative of phenyl acetate, where the phenyl ring is substituted with bromine and fluorine atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-4-fluorophenyl acetate can be synthesized through several methods. One common approach involves the acetylation of 2-bromo-4-fluorophenol using acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically proceeds under mild conditions, with the phenol group being converted to an acetate ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar acetylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-fluorophenyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Products include substituted phenyl acetates.

    Hydrolysis: Yields 2-bromo-4-fluorophenol and acetic acid.

    Coupling Reactions: Forms biaryl compounds.

Scientific Research Applications

2-Bromo-4-fluorophenyl acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-4-fluorophenyl acetate depends on the specific reactions it undergoes. For instance, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond. In coupling reactions, the compound participates in the formation of carbon-carbon bonds through palladium-catalyzed processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-4-fluorophenyl acetate is unique due to its specific substitution pattern and functional groups, which make it a versatile intermediate in organic synthesis and a valuable compound in various research applications .

Properties

IUPAC Name

(2-bromo-4-fluorophenyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO2/c1-5(11)12-8-3-2-6(10)4-7(8)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJIWSSICZXCQSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20400684
Record name 2-Bromo-4-fluorophenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20400684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

480439-44-9
Record name 2-Bromo-4-fluorophenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20400684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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